1-(6-Hydroxyquinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxyquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities This compound features a quinoline ring with a hydroxy group at the 6th position and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Hydroxyquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 4-hydroxyquinoline with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxyquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(6-Hydroxyquinolin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxyquinolin-4-yl)ethanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ethanone group.
3-Acetylquinoline: Similar structure but with the acetyl group at the 3rd position.
8-Hydroxyquinoline: Hydroxy group at the 8th position instead of the 6th.
Uniqueness: 1-(6-Hydroxyquinolin-4-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(6-hydroxyquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-4-5-12-11-3-2-8(14)6-10(9)11/h2-6,14H,1H3 |
InChI Key |
IJPFIRIIIHZKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CC2=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.